molecular formula C9H14N4O4 B1206046 5-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide CAS No. 37642-56-1

5-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide

Cat. No.: B1206046
CAS No.: 37642-56-1
M. Wt: 242.23 g/mol
InChI Key: FAIMMUNCNPFRPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide is a complex organic compound that belongs to the class of nucleosides It is characterized by the presence of an amino group, a deoxypentofuranosyl sugar moiety, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the glycosylation of an imidazole derivative with a protected deoxypentofuranose, followed by deprotection and functional group modifications. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to yield different imidazoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include nitroimidazoles, imidazoline derivatives, and various substituted imidazoles, depending on the reaction conditions and reagents used.

Scientific Research Applications

5-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its role in nucleic acid metabolism and potential as a biochemical probe.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. It can inhibit or modulate the activity of these enzymes, thereby affecting cellular processes. The pathways involved may include the inhibition of DNA or RNA polymerases, leading to the disruption of nucleic acid replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(2-deoxypentofuranosyl)-2,4(1H,3H)-pyrimidinedione
  • 5-Amino-1-(2-deoxypentofuranosyl)-1H-imidazole-4-carboxamide

Uniqueness

5-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide is unique due to its specific structural features, such as the combination of an amino group, a deoxypentofuranosyl sugar, and an imidazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

37642-56-1

Molecular Formula

C9H14N4O4

Molecular Weight

242.23 g/mol

IUPAC Name

5-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide

InChI

InChI=1S/C9H14N4O4/c10-8-7(9(11)16)12-3-13(8)6-1-4(15)5(2-14)17-6/h3-6,14-15H,1-2,10H2,(H2,11,16)

InChI Key

FAIMMUNCNPFRPL-UHFFFAOYSA-N

SMILES

C1C(C(OC1N2C=NC(=C2N)C(=O)N)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC(=C2N)C(=O)N)CO)O

Synonyms

5-amino-1-(2'-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide
dZ nucleoside

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.